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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)azepane
CAS No.: 887360-60-3
Cat. No.: B1612623
. J

Topic: Preliminary Toxicity Screening of 2-(2-Chlorophenyl)azepane Content Type: In-Depth
Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Chlorophenyl)azepane (CAS: 887360-60-3) represents a structural expansion of the aryl-
piperidine and aryl-cyclohexylamine pharmacophores, sharing critical motifs with known
dissociative anesthetics (e.g., Ketamine, Deschloroketamine) and stimulant scaffolds. As a
Novel Chemical Entity (NCE) with likely central nervous system (CNS) activity, its safety profile
remains largely uncharacterized in public literature.

This technical guide establishes a rigorous preliminary toxicity screening protocol. It operates
on the hypothesis that the 2-chlorophenyl moiety, combined with the lipophilic azepane ring,
presents specific risks: NMDA-mediated neurotoxicity, urothelial toxicity (ketamine-induced
cystitis analog), and hERG channel inhibition. The following workflow prioritizes in vitro and in
silico methods to establish a "Go/No-Go" decision matrix before any in vivo exposure.

Part 1: Physicochemical & In Silico Profiling

Before wet-lab experimentation, computational modeling is required to predict bioavailability
and off-target liabilities. The azepane ring increases conformational flexibility and lipophilicity
compared to piperidine analogs, potentially altering metabolic clearance and blood-brain barrier
(BBB) penetration.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1612623?utm_src=pdf-interest
https://www.benchchem.com/product/b1612623?utm_src=pdf-body
https://www.benchchem.com/product/b1612623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Descriptors & ADME Prediction

o Objective: Determine CNS penetrability and solubility limits for assay media.
e Protocol:

o Calculate LogP and LogD (pH 7.4). A LogP > 3.0 suggests high BBB permeability but
increased risk of phospholipidosis.

o Topological Polar Surface Area (TPSA): Target < 90 A2 for CNS activity.

o P-glycoprotein (P-gp) Substrate Probability: Assess if the compound will be actively
effluxed from the CNS.

Structural Alert Analysis (In Silico)
o Target:hERG K+ Channel.

o Rationale: The azepane nitrogen (protonated at physiological pH) combined with the
lipophilic chlorophenyl ring fits the pharmacophore for hERG channel blockade, a
surrogate marker for QT prolongation and Torsades de Pointes.

o Target:NMDA Receptor (PCP Site).

o Rationale: Docking simulation against the PCP binding site of the NMDA receptor
(NR1/NR2B subunits) to predict affinity. High affinity correlates with potential for
psychotomimetic effects and Olney'’s lesions (neurotoxicity).

Part 2: In Vitro Cytotoxicity & Organ-Specific
Toxicity

This phase utilizes cell-based assays to detect acute cellular damage. Given the structural
homology to ketamine, urotoxicity is a critical, often overlooked endpoint that must be screened

early.

General Cytotoxicity (HepG2 & HEK293)

e Purpose: Establish the
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for hepatotoxicity (liver) and nephrotoxicity (kidney).

o Methodology:
o Seeding: Plate HepG2 and HEK?293 cells at

cells/well in 96-well plates.

o Dosing: Expose cells to a log-scale concentration range (0.1 pM — 100 uM) of 2-(2-
Chlorophenyl)azepane for 24h and 48h.

o Dual-Readout Assay:

» MTT Assay: Measures mitochondrial succinate dehydrogenase activity (metabolic
viability).

» LDH Release: Measures membrane integrity (necrosis).

o Interpretation: A divergence between MTT (reduced) and LDH (normal) suggests
mitochondrial toxicity without immediate lysis, a common mechanism in amine-induced
toxicity.

Targeted Urotoxicity (SV-HUC-1)

o Rationale: Aryl-cycloalkylamines cause ulcerative cystitis via direct toxic effects on urothelial
cells. The 2-chlorophenyl ring is implicated in this pathway.[1][2]

e Protocol:
o Cell Line: SV-HUC-1 (Immortalized Human Urothelial Cells).

o Endpoint: Cell viability (ATP luminescence) and inflammatory cytokine release (IL-6, IL-1[3)
via ELISA.

o Threshold:

reduction in viability at therapeutic-relevant concentrations (

uM) flags the compound as a high risk for bladder toxicity.
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Neurotoxicity Screening (SH-SY5Y)

» Rationale: To detect potential excitotoxicity or neurite retraction.

e Protocol:

o Differentiate SH-SY5Y neuroblastoma cells with Retinoic Acid (10 uM) for 5 days to induce
a neuronal phenotype.

o Treat with compound (1-50 puM).

o High-Content Imaging: Quantify neurite length and branching points. Significant reduction
indicates neurotoxicity independent of cell death.

Part 3: Functional Safety Pharmacology
hERG Safety Assay (Cardiotoxicity)

e Gold Standard: Automated Patch Clamp (e.g., QPatch or Patchliner).
e Protocol:

Use CHO cells stably expressing the hERG (Kv11.1) channel.[3]

[e]

o

Apply voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail

current.

Perfusion: Apply 2-(2-Chlorophenyl)azepane at 0.1, 1, 10, and 30 pM.

o

[¢]

Analysis: Calculate

.An

MM indicates a high risk of QT prolongation.

Genotoxicity (Ames Test)

e Protocol: OECD 471 Guideline.

e Strains:S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
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» Condition: +/- S9 metabolic activation fraction (rat liver homogenate).

» Note: The chlorophenyl moiety is generally stable, but metabolic activation could generate
reactive epoxide intermediates.

Part 4: Metabolic Stability (Microsomal Stability)
o Objective: Predict half-life (

) and intrinsic clearance (

).

e System: Pooled Human Liver Microsomes (HLM).

» Reaction:
o Substrate (1 uM) + HLM (0.5 mg/mL) + NADPH regenerating system.
o Timepoints: 0, 5, 15, 30, 60 min.
o Analysis: LC-MS/MS quantification of parent compound depletion.

» Metabolite ID: Scan for hydroxylation (M+16) on the azepane ring or dechlorination (M-34),
which can create toxic reactive species.

Part 5: Data Visualization & Workflow
Screening Workflow Diagram
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Compound: 2-(2-Chlorophenyl)azepane

(CAS 887360-60-3)

Phase I: In Silico Profiling
(LogP, hERG Docking, PAINS Filter)

'
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Phase II: Cytotoxicity (Tier 1)
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Figure 1: Step-wise decision tree for the preliminary toxicity screening of 2-(2-
Chlorophenyl)azepane.

Summary of Critical Endpoints

. Critical Threshold . L
Assay Platform Cell Line | Target Risk Implication

(Flag)

Systemic organ
Cytotoxicity HepG2 / HEK293 damage; poor

therapeutic index.

Viability
. Ketamine-like
Urotoxicity SV-HUC-1 ) S
@ ulcerative cystitis risk.
QT prolongation;
Cardiotoxicity hERG (Kv11.1) arrhythmia (Torsades
de Pointes).
Chronic
Neurotoxicity SH-SY5Y Neurite retraction neurodegeneration;
cognitive deficit.
Rapid clearance;
Metabolic HLM min potential for toxic
metabolite spike.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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